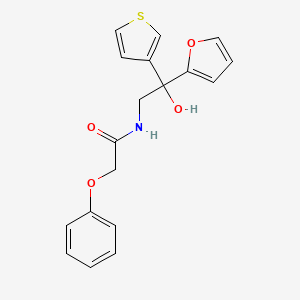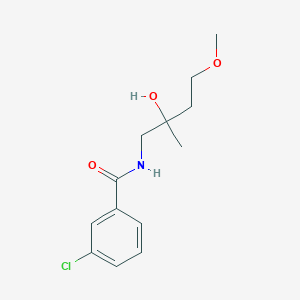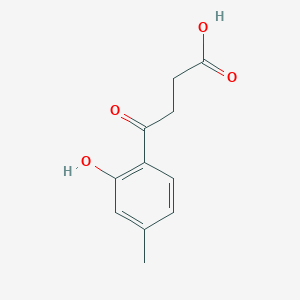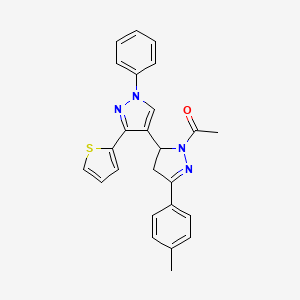
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Solar Energy Conversion
Research has demonstrated the utility of phenothiazine derivatives with conjugated linkers such as furan and thiophene in dye-sensitized solar cells. A study highlighted that derivatives with furan as a conjugated linker exhibited a notable improvement in solar energy-to-electricity conversion efficiency, underscoring the potential of furan and thiophene moieties in enhancing solar cell performance (Se Hun Kim et al., 2011).
Regiocontrolled Synthesis
Another application involves the regiocontrolled synthesis of γ-hydroxybutenolides through the photooxygenation of 2-thiophenyl-substituted furans. This process leads to the rapid and regiocontrolled synthesis of valuable intermediates for organic synthesis (Vasiliki Kotzabasaki et al., 2016).
Enzymatic Synthesis of Biobased Polyesters
The enzymatic polymerization of biobased monomers, including those derived from furan, to create novel biobased polyesters showcases the relevance of furan derivatives in sustainable material science. These furan-based polyesters have been synthesized with significant molecular weights, indicating their potential use in various applications ranging from packaging to biodegradable materials (Yi Jiang et al., 2014).
Antimicrobial Activity
Compounds derived from furan and thiophene have been studied for their antimicrobial properties. For instance, the synthesis and characterization of specific thiophene derivatives showed promising results against a range of microbial strains, indicating the potential of these compounds in the development of new antimicrobial agents (M. Arora et al., 2013).
Advanced Organic Synthesis Techniques
The synthesis of complex organic molecules utilizing furan and thiophene derivatives as key intermediates or reactants is a significant area of research. Techniques such as the ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles have been developed, showcasing the versatility of these heterocycles in constructing novel organic compounds with potential applications in drug discovery, materials science, and beyond (L. Sobenina et al., 2014).
Wirkmechanismus
Target of Action
The compound, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide, is a synthetic thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions . .
Mode of Action
The mode of action of thiophene derivatives can vary widely depending on their specific structure and the conditions under which they are used . For instance, some thiophene derivatives act as anti-inflammatory agents, while others work as serotonin antagonists
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways, depending on their specific structure and mode of action . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific structure, mode of action, and the biochemical pathways it affects . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17(11-23-15-5-2-1-3-6-15)19-13-18(21,14-8-10-24-12-14)16-7-4-9-22-16/h1-10,12,21H,11,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFGUSJGZLEMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)
![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)

![2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2480400.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)
![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)
![N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2480405.png)
![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)




